
Introduction: The Significance of Deuterium-
Labeled Compounds in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 1-CHLOROOCTANE-D17

CAS No.: 1219803-93-6

Cat. No.: B1144049 Get Quote

In the landscape of modern chemical and pharmaceutical research, precision is paramount.

The strategic substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D),

is a powerful technique that offers profound advantages in analytical quantification and the

study of metabolic pathways. The carbon-deuterium (C-D) bond, being stronger than the

carbon-hydrogen (C-H) bond, exhibits a significant kinetic isotope effect (KIE), a phenomenon

where the rate of a chemical reaction is altered due to isotopic substitution.[1][2] This effect is

particularly consequential in drug metabolism, where the cleavage of a C-H bond is often a

rate-determining step.[1][3] By replacing hydrogen at a metabolic "soft spot" with deuterium,

researchers can slow down the metabolic process, thereby enhancing a drug's

pharmacokinetic profile.[4][5]

Beyond metabolic studies, perdeuterated molecules like 1-chlorooctane-d17 serve as

exceptional internal standards for quantitative analysis by mass spectrometry (MS) and nuclear

magnetic resonance (NMR) spectroscopy.[6][7] As an internal standard, a deuterated analog

behaves nearly identically to its non-deuterated (protio) counterpart during sample extraction,

derivatization, and chromatographic separation. However, its increased mass allows it to be

clearly distinguished by a mass spectrometer, enabling highly accurate and precise

quantification of the target analyte by correcting for sample loss or ionization variability. This

guide provides a comprehensive technical overview of 1-chlorooctane-d17, tailored for

researchers, scientists, and drug development professionals who require a reliable, high-purity

standard for their analytical and metabolic investigations.
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Core Specifications: 1-Chlorooctane-d17
A clear understanding of a compound's physical and chemical properties is the foundation of its

effective application. The specifications for 1-chlorooctane-d17 are summarized below, with

data for its protio analog, 1-chlorooctane, provided for direct comparison. This comparative

data is crucial for designing analytical methods, particularly for chromatographic separation

where the deuterated and non-deuterated forms should have nearly identical retention times.

Property 1-Chlorooctane-d17
1-Chlorooctane (for
comparison)

CAS Number 1219803-93-6[6] 111-85-3[7]

Molecular Formula C₈D₁₇Cl[6] C₈H₁₇Cl[7]

Molecular Weight 165.78 g/mol [6] 148.67 g/mol [1][7]

Appearance
Colorless to light yellow

liquid[6]
Colorless liquid[8]

Typical Purity ≥99.5% ≥99%

Density
Not specified (expected to be

slightly higher than protio form)
0.875 g/mL at 25 °C[9]

Boiling Point
Not specified (expected to be

similar to protio form)
183 °C[1]

Refractive Index
Not specified (expected to be

similar to protio form)
n20/D 1.430[9]

Synthetic Pathway Considerations
The synthesis of highly deuterated compounds requires a strategic approach to ensure

complete and specific incorporation of deuterium. While multiple routes are possible, a

common and effective method involves starting with a perdeuterated precursor. For 1-
chlorooctane-d17, a logical pathway begins with perdeuterated n-octanol (octanol-d18), which

is then subjected to chlorination.
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An alternative approach, particularly for introducing deuterium to a non-deuterated starting

material, is dehalogenative deuteration.[6][10][11] This involves using a suitable di-halogenated

octane and reacting it with a deuterium source, such as deuterium oxide (D₂O), in the presence

of a reducing agent like zinc.[6][10]

Below is a conceptual workflow for the synthesis of 1-chlorooctane-d17 from a perdeuterated

precursor, a method favored for achieving high isotopic enrichment.
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Caption: Proposed synthesis workflow for 1-chlorooctane-d17.

The choice of a chlorinating agent such as thionyl chloride (SOCl₂) or anhydrous hydrogen

chloride is critical for efficiently converting the alcohol to the alkyl chloride while minimizing side

reactions. The reaction is typically performed under anhydrous conditions to prevent hydrolysis

of the chlorinating agent and ensure high conversion. Subsequent purification by distillation is

effective for removing residual starting material and reaction byproducts, yielding the high-

purity final product.

Analytical Validation: A Self-Validating Protocol for
Purity and Identity
As a Senior Application Scientist, my primary focus is on ensuring that every analytical method

is robust, reproducible, and self-validating. For a deuterated standard like 1-chlorooctane-d17,

the analytical goals are twofold: first, to confirm the chemical purity (i.e., the absence of other

organic compounds), and second, to verify the isotopic purity (i.e., the degree of deuterium

incorporation). Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for

this purpose, as it combines the high-resolution separation of GC with the definitive

identification and isotopic analysis capabilities of MS.[8][12]

Experimental Protocol: GC-MS Purity and Isotopic
Enrichment Analysis
This protocol is designed to provide a clear and unambiguous assessment of 1-chlorooctane-
d17.

1. Sample and Standard Preparation:

Solvent Selection: Use high-purity hexane or dichloromethane. These solvents are volatile

and provide excellent solubility for alkyl halides.

Sample Preparation: Accurately prepare a 100 µg/mL solution of the 1-chlorooctane-d17
sample in the chosen solvent.[12] This concentration is typically well within the linear

dynamic range of most modern mass spectrometers.
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Rationale: Precise concentration is key for reproducibility. Using a mid-range concentration

avoids detector saturation while ensuring a strong signal-to-noise ratio.

2. GC-MS Instrumentation and Conditions:

GC System: Agilent 7890B or equivalent.

MS System: Agilent 5977B MSD or equivalent single quadrupole or TOF mass spectrometer.

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is ideal.

Causality: A non-polar stationary phase separates compounds primarily by their boiling

points. Since 1-chlorooctane-d17 and any potential protio-analog or isomeric impurities

have very similar boiling points, this choice ensures they elute closely, allowing for precise

comparison.

Inlet: Split/Splitless injector at 250°C with a split ratio of 50:1.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 60°C, hold for 2 minutes.

Ramp: 10°C/min to 280°C.

Hold: 5 minutes at 280°C.[12]

Causality: The initial hold ensures sharp peaks for volatile compounds. The ramp rate is

optimized to provide good separation between 1-chlorooctane and other potential

impurities without excessive run times.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.

Scan Range: m/z 35-250.

Causality: Standard 70 eV EI provides reproducible fragmentation patterns that are

comparable to established libraries (e.g., NIST).[13] Scanning from m/z 35 allows for the

detection of chlorine isotopes and small fragments, while the upper limit comfortably

covers the molecular ion of the deuterated compound.

3. Data Analysis and Interpretation:

Chemical Purity Assessment:

Integrate the total ion chromatogram (TIC).

Calculate the area percent of the main peak corresponding to 1-chlorooctane-d17. Purity

should be ≥99.5%.

Identify any impurity peaks by comparing their mass spectra against the NIST library.

Identity Confirmation:

Extract the mass spectrum of the main peak.

Confirm the presence of the molecular ion (M⁺). For C₈D₁₇³⁵Cl, the expected m/z is 165.

For C₈D₁₇³⁷Cl, it is 167. The characteristic ~3:1 isotopic pattern for chlorine should be

observed.

Compare the fragmentation pattern to that of standard 1-chlorooctane (m/z 148/150) from

the NIST library.[13] The fragments for the deuterated compound will be shifted to higher

m/z values, confirming the structure.

Isotopic Purity (Enrichment) Assessment:

Use high-resolution MS if available, or carefully analyze the molecular ion cluster with a

quadrupole MS.[7][14]
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Examine the ion cluster around m/z 165. The signal intensity at m/z 165 (fully deuterated)

should be maximal.

Signals at lower masses (e.g., m/z 164, 163) would indicate the presence of molecules

with incomplete deuteration (d16, d15, etc.).

The isotopic purity is calculated by comparing the peak area of the fully deuterated

molecular ion to the sum of the areas of all related molecular ions (d17, d16, d15, etc.).

[15]
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Caption: Self-validating GC-MS workflow for 1-chlorooctane-d17.
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Conclusion: An Indispensable Tool for Modern
Research
1-Chlorooctane-d17 is more than just a deuterated molecule; it is a high-precision tool that

enables researchers to achieve greater accuracy in quantification and to probe the intricate

mechanisms of drug metabolism. Its utility as an internal standard is rooted in its chemical

similarity and mass difference to its protio analog, allowing for the correction of analytical

variability. Its application in metabolic studies leverages the fundamental principles of the

kinetic isotope effect, providing a method to strategically enhance the properties of

pharmaceutical compounds.[2] The robust analytical protocol detailed here ensures that

scientists can have full confidence in the purity and identity of this standard, upholding the

principles of scientific integrity and enabling the generation of reliable, high-quality data in the

demanding fields of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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